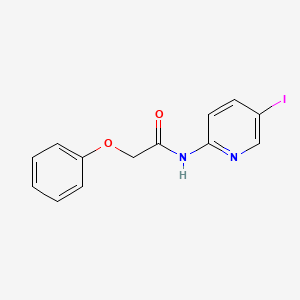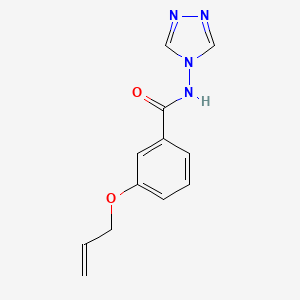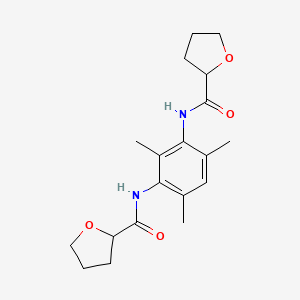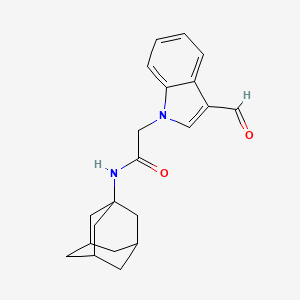![molecular formula C17H28ClNO3 B4410151 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410151.png)
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride is a chemical compound that belongs to the class of selective β1-adrenergic receptor agonists. It is also known as L-185, 308 or CGP-12177A. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology.
Wirkmechanismus
The mechanism of action of 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride involves its selective activation of β1-adrenergic receptors. These receptors are coupled to G proteins, which activate adenylyl cyclase and increase the production of cyclic AMP (cAMP). The increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates several proteins involved in calcium handling and contractility in the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of β1-adrenergic receptors. This activation leads to an increase in heart rate and contractility, which can be useful in the treatment of certain cardiovascular diseases. Additionally, activation of β1-adrenergic receptors can also lead to an increase in renin secretion, which can have implications for blood pressure regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride in lab experiments is its selective activation of β1-adrenergic receptors. This allows for targeted manipulation of cardiovascular function without affecting other physiological systems. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for β1-adrenergic receptors, it may still interact with other receptors or signaling pathways. Additionally, the effects of this compound may vary depending on the experimental model used.
Zukünftige Richtungen
There are several potential future directions for research on 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride. One area of interest is the development of more selective β1-adrenergic receptor agonists with improved pharmacokinetic properties. Additionally, there is potential for the use of this compound in combination with other cardiovascular drugs to improve treatment outcomes. Finally, further research is needed to fully understand the potential off-target effects and limitations of using this compound in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to selectively activate β1-adrenergic receptors, which are primarily located in the heart. This activation leads to an increase in heart rate and contractility, which can be useful in the treatment of certain cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-3-5-15-6-7-16(17(14-15)19-2)21-11-4-8-18-9-12-20-13-10-18;/h6-7,14H,3-5,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNOCNIURSUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)

![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
![1-{4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4410134.png)

![N-[2-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B4410158.png)

![4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)
